2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid
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Overview
Description
2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid is a synthetic organic compound characterized by its unique trifluoromethyl group attached to a dihydrocyclopenta[c]pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor to form the dihydrocyclopenta[c]pyrazole ring. This can be achieved through a condensation reaction between a diketone and hydrazine under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or trifluoromethyl derivatives.
Scientific Research Applications
2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, potentially leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- 2-[3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
- 2-[3-(trifluoromethyl)-5-phenyl-1H-pyrazol-1-yl]propanoic acid
Uniqueness
2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid is unique due to the presence of the dihydrocyclopenta[c]pyrazole ring, which imparts distinct chemical and physical properties compared to other pyrazole derivatives. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-5(9(16)17)15-7-4-2-3-6(7)8(14-15)10(11,12)13/h5H,2-4H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFULLMJQHHBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C2=C(CCC2)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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